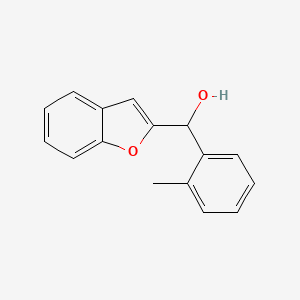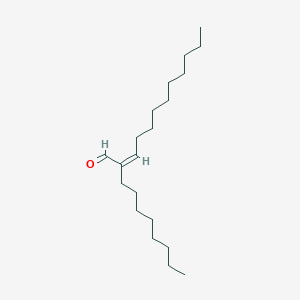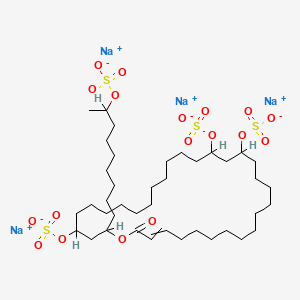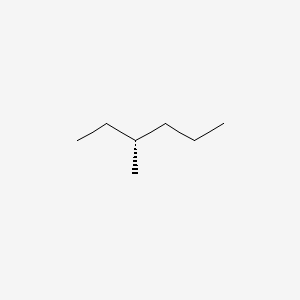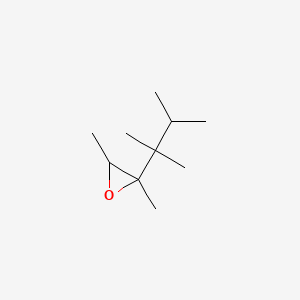
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a three-membered ring containing an oxygen atom, with two methyl groups and a 1,1,2-trimethylpropyl group attached to the ring. The molecular formula of this compound is C10H20O .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,1,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a metal catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or ethers.
科学研究应用
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
相似化合物的比较
Similar Compounds
2,3-Dimethyloxirane: Similar structure but lacks the 1,1,2-trimethylpropyl group.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane: Similar but with a different arrangement of methyl groups.
Uniqueness
2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is unique due to the presence of the 1,1,2-trimethylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .
属性
CAS 编号 |
81786-72-3 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2-(2,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(2)9(4,5)10(6)8(3)11-10/h7-8H,1-6H3 |
InChI 键 |
PVMVAUMLCODUKN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)(C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


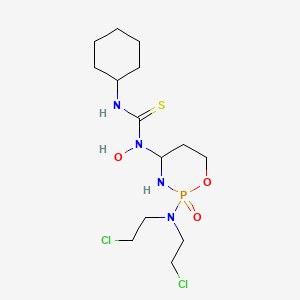
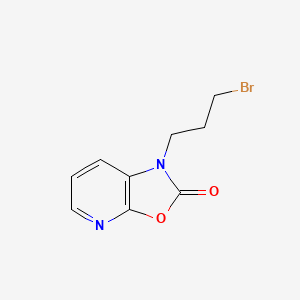
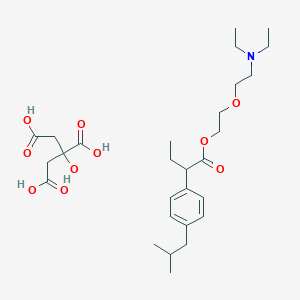
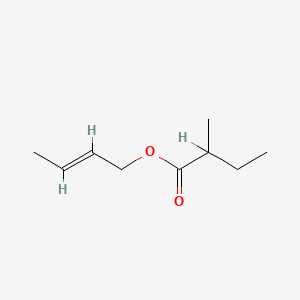
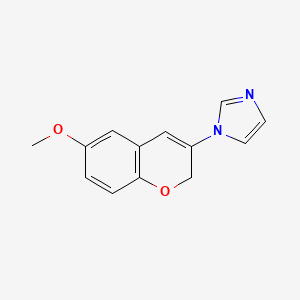
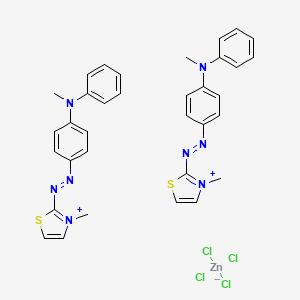
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

